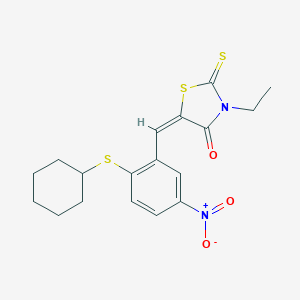
5-{2-(Cyclohexylsulfanyl)-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards various reagents .科学的研究の応用
1.3-Thiazolidin-4-ones and Derivatives
1,3-Thiazolidin-4-one, including derivatives like 5-{2-(Cyclohexylsulfanyl)-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, have been recognized for their vast pharmacological importance. These compounds, due to their rich biological potential, have been incorporated into commercial pharmaceuticals. The synthesis of such compounds dates back to the mid-nineteenth century and has evolved over time. Notably, these compounds have showcased potential activities against various diseases, indicating a promising future in medicinal chemistry. Moreover, the adoption of green synthesis methodologies reflects the evolving environmental consciousness and the pursuit of sustainable scientific practices. This synthesis evolution and the compounds' multifaceted biological potential underscore their significance in scientific research and their contribution to advancing medicinal chemistry (Santos, Silva, & Jones Junior, 2018).
Biological Activities and Drug Design
Thiazolidin-4-Ones as a Privileged Scaffold
The Thiazolidin-4-one nucleus and its functionalized analogues are pivotal in medicinal chemistry, acting as a pharmacophore and a privileged scaffold. Recent studies, particularly from 2020 and 2021, have spotlighted their diverse biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The versatility of these compounds is further highlighted by the influence of different substituents on their biological activity, offering a roadmap for optimizing the structure of Thiazolidin-4-one derivatives for enhanced drug efficacy. This breadth of biological activities not only underscores the compound's therapeutic versatility but also serves as a foundation for the rational design of new small molecules, particularly in the realm of Thiazolidin-4-ones, fostering the creation of potent drug agents (Mech, Kurowska, & Trotsko, 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
(5E)-5-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S3/c1-2-19-17(21)16(26-18(19)24)11-12-10-13(20(22)23)8-9-15(12)25-14-6-4-3-5-7-14/h8-11,14H,2-7H2,1H3/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDVHHXRQXMOFG-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3CCCCC3)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])SC3CCCCC3)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B371208.png)
![2-[(4,6-Diamino-2-pyrimidinyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B371210.png)
![Ethyl [({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)sulfanyl]acetate](/img/structure/B371212.png)
![5-[1-(4-Chlorophenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371214.png)
![Ethyl 5-nitro-3-{[(2-phenylethyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylate](/img/structure/B371215.png)
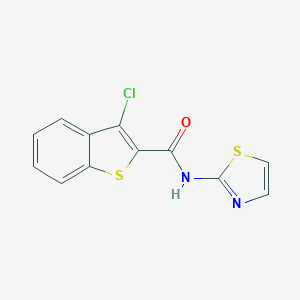

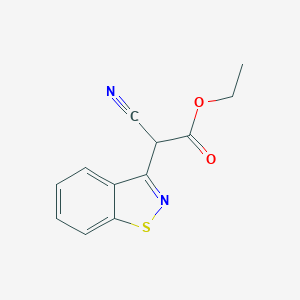
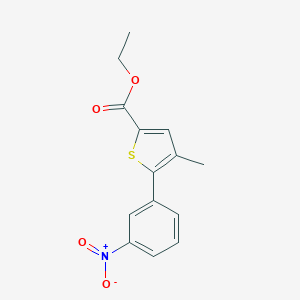
![2,2,6,6-Tetraphenyl[1,3]dioxolo[4,5-f][1,3]benzodioxole](/img/structure/B371224.png)
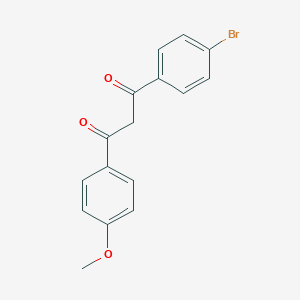
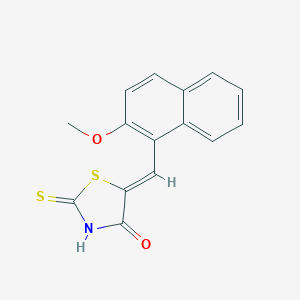
![8-[2-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B371230.png)
![7-Chloro-2,3-dimethylthieno[2,3-b][1]benzothiophene](/img/structure/B371231.png)
